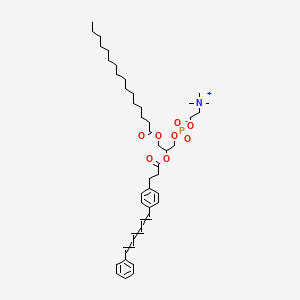
(R)-3-(Palmitoyloxy)-2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is a fluorescent probe with a polar phosphatidylethanolamine head group. It is primarily used for the determination of surface lipid oxidation in lipoproteins and plasma . This compound is significant in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require a controlled environment with specific reagents to ensure the correct attachment of the diphenylhexatriene group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to study lipid oxidation processes.
Substitution: It can participate in substitution reactions where the diphenylhexatriene moiety can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized lipid products, while substitution reactions can yield modified phosphatidylcholine derivatives .
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine involves its incorporation into lipid membranes, where it acts as a fluorescent probe. The diphenylhexatriene moiety fluoresces upon excitation, allowing researchers to monitor lipid oxidation and membrane dynamics. The molecular targets include lipid molecules within the membrane, and the pathways involved are related to lipid oxidation and membrane fluidity .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-[12-NBD-aminododecanoyl]-sn-glycero-3-phosphocholine: Another fluorescent probe used for similar applications.
1-Palmitoyl-2-[3-(diphenylhexatrienyl)propanoyl]-sn-glycero-3-phosphoethanolamine: A similar compound with a different head group used in membrane studies.
Uniqueness
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is unique due to its specific fluorescent properties and its ability to integrate into lipid membranes, making it a valuable tool for studying lipid oxidation and membrane dynamics .
Propiedades
IUPAC Name |
[3-hexadecanoyloxy-2-[3-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
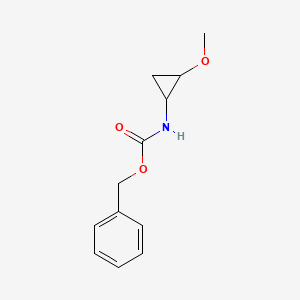
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
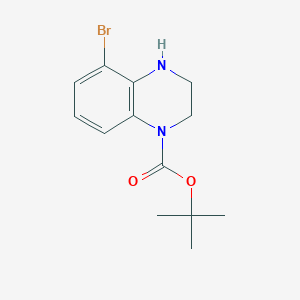
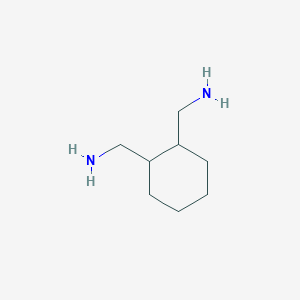
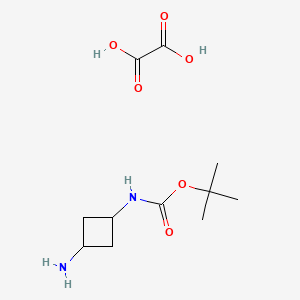
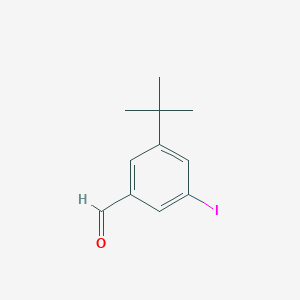
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
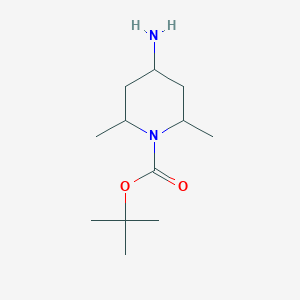
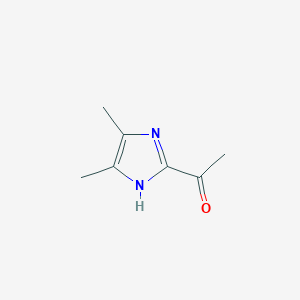
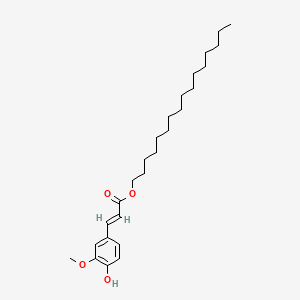
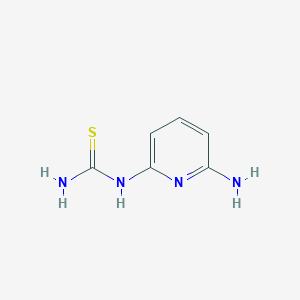
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
